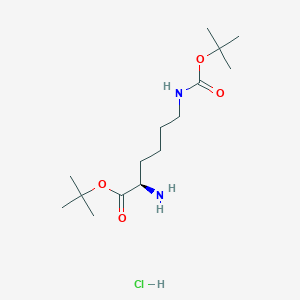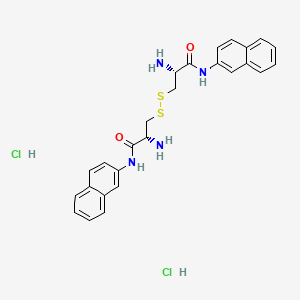
H-D-Lys(boc)-otbu hcl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
H-D-Lys(boc)-otbu hcl, also known as Nα-(tert-Butoxycarbonyl)-Nε-(tert-butoxycarbonyl)-L-lysine hydrochloride, is a derivative of the amino acid lysine. This compound is commonly used in peptide synthesis due to its protective groups, which prevent unwanted side reactions during the synthesis process. The presence of the tert-butoxycarbonyl (Boc) groups ensures that the amino and carboxyl groups of lysine are protected, making it easier to incorporate lysine into peptides without undesired reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of H-D-Lys(boc)-otbu hcl typically involves the protection of the amino and carboxyl groups of lysine. The process begins with the reaction of lysine with tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine. This reaction results in the formation of Nα-(tert-Butoxycarbonyl)-L-lysine. The next step involves the protection of the ε-amino group of lysine with another Boc group, resulting in Nα,Nε-(tert-Butoxycarbonyl)-L-lysine. Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as crystallization or chromatography to remove any impurities.
化学反应分析
Types of Reactions
H-D-Lys(boc)-otbu hcl undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc groups can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield free lysine.
Coupling Reactions: The protected lysine can be coupled with other amino acids or peptides using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove Boc groups.
Coupling: Dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) are used as coupling reagents.
Major Products Formed
Deprotection: Free lysine is obtained after the removal of Boc groups.
Coupling: Peptides containing lysine residues are formed through coupling reactions.
科学研究应用
H-D-Lys(boc)-otbu hcl is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.
Drug Development: Researchers use it to develop peptide-based drugs and study their interactions with biological targets.
Bioconjugation: It is used in the conjugation of peptides to other molecules, such as fluorescent dyes or drugs, for imaging and therapeutic purposes.
Enzyme Substrates: It serves as a substrate for studying enzyme activity and specificity.
作用机制
The mechanism of action of H-D-Lys(boc)-otbu hcl primarily involves its role as a protected amino acid in peptide synthesis. The Boc groups protect the amino and carboxyl groups of lysine, preventing unwanted side reactions during the synthesis process. This allows for the selective incorporation of lysine into peptides. Once the peptide synthesis is complete, the Boc groups can be removed under acidic conditions to yield the free peptide.
相似化合物的比较
H-D-Lys(boc)-otbu hcl can be compared with other protected lysine derivatives, such as:
Nα-(tert-Butoxycarbonyl)-L-lysine (Boc-Lys-OH): This compound has only one Boc group protecting the α-amino group.
Nε-(tert-Butoxycarbonyl)-L-lysine (Boc-Lys-OH): This compound has a Boc group protecting the ε-amino group.
Nα,Nε-(tert-Butoxycarbonyl)-L-lysine (Boc-Lys(Boc)-OH): This compound has Boc groups protecting both the α- and ε-amino groups.
The uniqueness of this compound lies in its dual protection, which makes it particularly useful in complex peptide synthesis where selective protection and deprotection are crucial.
属性
IUPAC Name |
tert-butyl (2R)-2-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30N2O4.ClH/c1-14(2,3)20-12(18)11(16)9-7-8-10-17-13(19)21-15(4,5)6;/h11H,7-10,16H2,1-6H3,(H,17,19);1H/t11-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZBPQINFXPIRBX-RFVHGSKJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCCCNC(=O)OC(C)(C)C)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](CCCCNC(=O)OC(C)(C)C)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.87 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201007-86-5 |
Source


|
| Record name | D-Lysine, N6-[(1,1-dimethylethoxy)carbonyl]-, 1,1-dimethylethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=201007-86-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












